

An In-depth Technical Guide to 2-Pentanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pentanethiol

Cat. No.: B1584482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2-pentanethiol**. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identity and Properties

2-Pentanethiol, also known as sec-amyl mercaptan, is an organosulfur compound with a distinct and potent odor.^[1] It is a colorless to pale yellow liquid at room temperature.^[1]

Chemical Structure

The structure of **2-pentanethiol** consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom.

- IUPAC Name: pentan-2-thiol^[2]
- Synonyms: 2-Mercaptopentane, 1-Methylbutanethiol, sec-Amyl mercaptan^[2]
- CAS Number: 2084-19-7^[3]
- Molecular Formula: C₅H₁₂S^[4]
- SMILES: CCCC(C)S^[2]

- InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of **2-pentanethiol** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	104.21 g/mol	[4]
Boiling Point	116-118 °C	[4]
Melting Point	-169 °C	
Density	0.827 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.441	
Flash Point	15 °C	
Vapor Pressure	23.2 mmHg at 25°C	
Solubility	Slightly soluble in water; soluble in organic solvents.	[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and common reactions of **2-pentanethiol**.

Synthesis of 2-Pentanethiol

Two common methods for the synthesis of **2-pentanethiol** are the reaction of 2-bromopentane with sodium hydrosulfide and the thiourea-mediated synthesis from 2-pentanol.[4]

2.1.1. From 2-Bromopentane (Nucleophilic Substitution)

This method involves the S_n2 reaction of 2-bromopentane with a sulfur nucleophile.

- Materials: 2-bromopentane, sodium hydrosulfide (NaSH), ethanol, water, diethyl ether, anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.
 - Slowly add 2-bromopentane to the stirred solution.
 - Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
 - After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
 - Purify the crude **2-pentanethiol** by fractional distillation.[\[4\]](#)

2.1.2. From 2-Pentanol (Thiourea-Mediated Synthesis)

This widely used industrial method proceeds through the formation of an isothiouronium salt followed by hydrolysis.[\[4\]](#)

- Materials: 2-pentanol, thiourea, hydrochloric acid, sodium hydroxide, diethyl ether.
- Procedure:
 - In a round-bottom flask, mix 2-pentanol and concentrated hydrochloric acid.
 - Add thiourea to the mixture and stir at room temperature until an isothiouronium salt precipitates.

- Filter the salt and wash it with cold diethyl ether.
- In a separate flask, dissolve the isothiouronium salt in water and add a solution of sodium hydroxide.
- Heat the mixture to reflux to hydrolyze the salt to **2-pentanethiol**.
- Cool the reaction mixture and separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent and purify the product by fractional distillation.[\[4\]](#)

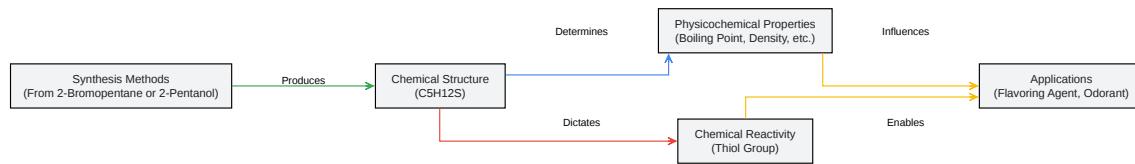
Key Reactions of 2-Pentanethiol

2.2.1. Oxidation to Dipentyl Disulfide

Thiols can be oxidized to disulfides using mild oxidizing agents.[\[1\]](#)

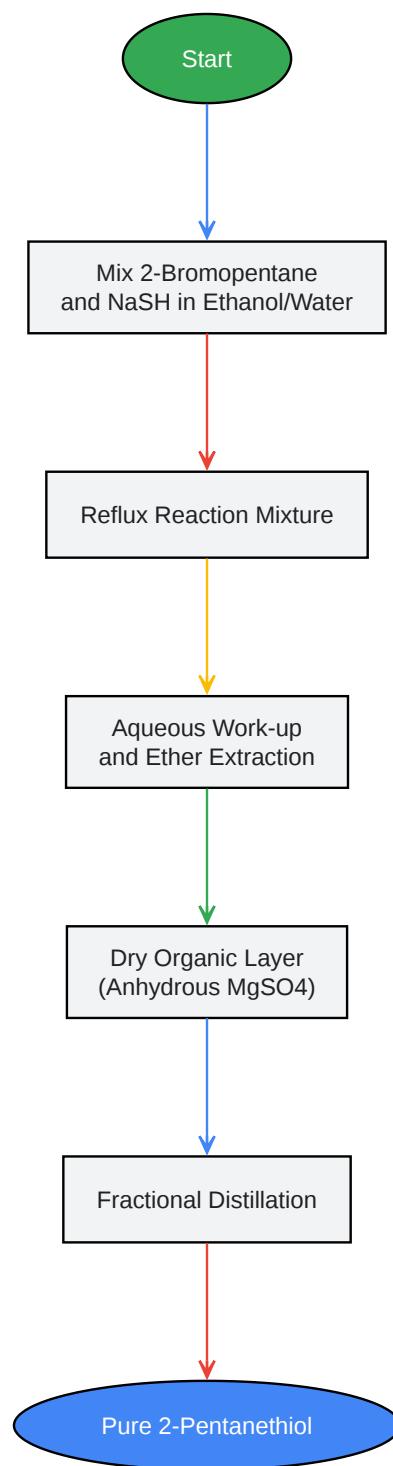
- Materials: **2-pentanethiol**, iodine, methanol, sodium thiosulfate solution.
- Procedure:
 - Dissolve **2-pentanethiol** in methanol in a flask.
 - Slowly add a solution of iodine in methanol to the stirred thiol solution until a persistent yellow color is observed.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.
 - Remove the methanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain dipentyl disulfide.


2.2.2. Synthesis of a Thioether (S-alkylation)

The thiol group of **2-pentanethiol** is nucleophilic and can react with alkyl halides to form thioethers.[\[1\]](#)

- Materials: **2-pentanethiol**, sodium hydroxide, an alkyl halide (e.g., methyl iodide), ethanol.
- Procedure:
 - In a round-bottom flask, dissolve **2-pentanethiol** in ethanol.
 - Add a solution of sodium hydroxide in ethanol to the flask to form the thiolate.
 - Slowly add the alkyl halide to the stirred solution.
 - Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC or GC-MS.
 - After completion, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.
 - Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
 - Filter and evaporate the solvent. Purify the resulting thioether by column chromatography or distillation.


Mandatory Visualizations

Logical Relationship of 2-Pentanethiol Properties

[Click to download full resolution via product page](#)

Caption: Logical relationships of **2-Pentanethiol**'s core attributes.

Experimental Workflow for Synthesis from 2-Bromopentane

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Pentanethiol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. memphis.edu [memphis.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. Buy 2-Pantanethiol | 2084-19-7 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pantanethiol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584482#2-pantanethiol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com